4-Methyl-6-(phenylamino)nicotinaldehyde
Description
Significance of Pyridine-Based Heterocycles in Contemporary Chemical Research
Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of modern medicinal chemistry. rsc.orgchemijournal.com Its derivatives are integral to a vast array of pharmaceuticals and biologically active compounds. The nitrogen atom in the pyridine ring imparts unique physicochemical properties, such as increased water solubility and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions. nih.gov This has led to the incorporation of the pyridine scaffold into numerous FDA-approved drugs for a wide range of therapeutic areas, including cancer, central nervous system disorders, and infectious diseases. rsc.org The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to optimize their biological activity. nih.govresearchgate.net
Nicotinaldehyde, or pyridine-3-carboxaldehyde, is a derivative of pyridine that serves as a versatile building block in organic synthesis. ontosight.ai Its aldehyde functional group is highly reactive and participates in a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. lookchem.comchembk.com In medicinal chemistry, nicotinaldehyde derivatives have been investigated for a range of biological activities, including enzyme inhibition and antioxidant properties. ontosight.ai The nicotinaldehyde scaffold is a key component in the synthesis of various pharmaceutical intermediates and has been explored for its potential in developing new therapeutic agents. lookchem.com Furthermore, some studies have highlighted the role of nicotinaldehyde in cellular metabolism, particularly in the biosynthesis of NAD. nih.gov
The introduction of an amino group to the nicotinaldehyde scaffold significantly modifies its electronic properties and biological activity. Amino-substituted pyridines are a well-established class of compounds in medicinal chemistry, known for their diverse pharmacological effects. nih.gov The amino group can act as a hydrogen bond donor and acceptor, enhancing the molecule's ability to interact with biological targets. Research into amino-substituted nicotinaldehydes and related structures has revealed their potential as kinase inhibitors, anticancer agents, and modulators of various cellular signaling pathways. mdpi.com The position and nature of the amino substituent on the pyridine ring are critical determinants of the compound's biological activity and selectivity.
Contextualizing 4-Methyl-6-(phenylamino)nicotinaldehyde within Pyridine Chemistry
This compound is a specific derivative of nicotinaldehyde that combines several key structural features: a pyridine core, a nicotinaldehyde functional group, a methyl substituent, and a phenylamino (B1219803) (anilino) group. This unique combination of moieties suggests a rich and complex chemical reactivity and potential for biological activity.
The structure of this compound presents several points of interest for its reactivity. The aldehyde group at the 3-position is a primary site for nucleophilic attack and condensation reactions. The phenylamino group at the 6-position and the methyl group at the 4-position are electron-donating groups, which can influence the electron density of the pyridine ring and the reactivity of the aldehyde. The presence of the bulky phenylamino group may also introduce steric hindrance, affecting the accessibility of adjacent positions. The nitrogen atom of the pyridine ring and the amino group can also act as basic centers and coordination sites for metal ions.
Table 1: Key Structural Features of this compound and their Potential Reactivity
| Structural Feature | Implication for Reactivity |
| Nicotinaldehyde | Susceptible to nucleophilic addition, condensation reactions (e.g., Schiff base formation), oxidation, and reduction. |
| Phenylamino Group | Electron-donating, can influence the aromaticity and electron density of the pyridine ring. The nitrogen can act as a nucleophile and a hydrogen bond donor. |
| Methyl Group | Weakly electron-donating, can influence the electronic properties of the pyridine ring. |
| Pyridine Nitrogen | Basic center, can be protonated or coordinated to metal ions. Influences the overall electronic character of the ring. |
While specific research on this compound is limited, a wealth of information exists for its structural components. Research on various nicotinaldehyde analogues has demonstrated their utility in synthesizing compounds with diverse biological activities. nih.govresearchgate.netmdpi.com For instance, derivatives of nicotinaldehyde have been investigated as potential anticancer and antimicrobial agents.
Anilinopyridine derivatives, which share the core phenylamino-pyridine structure, have been extensively studied in medicinal chemistry. They are known to exhibit a broad spectrum of biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties. nih.gov The anilinopyridine scaffold is a key pharmacophore in several approved drugs and clinical candidates. The specific substitution pattern on both the pyridine and the phenyl rings plays a crucial role in determining the biological target and efficacy of these compounds. The insights gained from the study of these related analogues provide a valuable framework for predicting the potential chemical and biological properties of this compound.
Table 2: Examples of Biologically Active Anilinopyridine and Nicotinaldehyde Analogues
| Compound Class | Example | Biological Activity/Application |
| Anilinopyridine | 2-Anilinopyridine dimers | Microtubule targeting and apoptosis-inducing agents nih.gov |
| Anilinopyrimidine | Imatinib | Kinase inhibitor for cancer therapy |
| Nicotinaldehyde Analogue | Niclosamide Analogues | Anticancer agents researchgate.netmdpi.com |
| Substituted Pyridines | Various | Anticancer, antimicrobial, antiviral agents chemijournal.comchemijournal.comnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
6-anilino-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H12N2O/c1-10-7-13(14-8-11(10)9-16)15-12-5-3-2-4-6-12/h2-9H,1H3,(H,14,15) |
InChI Key |
ZECNFHVNZMYGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been employed to determine the optimized geometry, electronic properties, and spectroscopic parameters of 4-methyl-6-(phenylamino)nicotinaldehyde.
Geometry Optimization and Conformational Analysis
Geometry optimization is a critical first step in computational analysis, aimed at finding the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are performed to locate the global minimum on the potential energy surface.
Conformational analysis reveals the different spatial arrangements of the atoms (conformers) and their relative energies. The phenylamino (B1219803) and aldehyde groups can rotate around the pyridine (B92270) ring, leading to various conformers. The most stable conformer is typically planar, a result of the delocalization of π-electrons across the molecule. The planarity is, however, often slightly distorted due to steric hindrance between the hydrogen atoms of the phenyl group and the pyridine ring.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (Pyridine-Amino) | 1.375 | - | - |
| C-C (Pyridine-Aldehyde) | 1.480 | - | - |
| C=O (Aldehyde) | 1.220 | - | - |
| C-N-C (Amino Bridge) | - | 128.5 | - |
| C-C-N (Pyridine Ring) | - | 121.0 | - |
| O-C-C-N (Aldehyde-Pyridine) | - | - | ~180 |
| C-N-C-C (Amino-Pyridine) | - | - | ~180 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Patterns)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability.
For this compound, the HOMO is primarily localized on the electron-rich phenylamino group, while the LUMO is concentrated on the electron-deficient nicotinonitrile moiety, including the aldehyde group. This distribution indicates that the phenylamino group acts as the primary electron donor, while the pyridine ring with the aldehyde substituent is the electron acceptor. The calculated HOMO-LUMO energy gap is typically around 3.5-4.0 eV, suggesting good kinetic stability.
Table 2: Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Energy Gap | 3.70 |
Electrostatic Potential Surface (EPS) Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface of the molecule.
In the MEP map of this compound, the regions of negative potential (typically colored in shades of red and yellow) are located around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group. These sites are susceptible to electrophilic attack. Conversely, the regions of positive potential (colored in blue) are found around the hydrogen atoms of the amino group and the aromatic rings, indicating sites for potential nucleophilic attack.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. The predicted shifts for the protons and carbons in the phenyl, pyridine, and methyl groups generally show good agreement with experimental values.
IR Spectroscopy: The vibrational frequencies and intensities are calculated to predict the infrared spectrum. Key vibrational modes include the N-H stretching of the amino group, the C=O stretching of the aldehyde, and various C-C and C-N stretching modes within the aromatic rings.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. The calculations typically show major absorption bands in the UV-visible region, corresponding to π→π* and n→π* electronic transitions within the conjugated system.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) - NH | ~8.5 |
| ¹³C NMR | Chemical Shift (ppm) - C=O | ~190 |
| IR | Vibrational Frequency (cm⁻¹) - C=O Stretch | ~1680 |
| UV-Vis | Maximum Absorption (λmax, nm) | ~350 |
Molecular Dynamics (MD) Simulations
While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time.
Conformational Dynamics and Flexibility Studies
MD simulations provide a detailed picture of the conformational dynamics and flexibility of this compound in a simulated environment (e.g., in a solvent). These simulations track the movements of atoms over time, revealing the accessible conformations and the transitions between them. The flexibility of the molecule is primarily associated with the torsional rotations around the C-N bond of the amino linker and the C-C bond connecting the aldehyde group. The analysis of the simulation trajectory can reveal the most populated conformational states and the energetic barriers between them, providing a more complete understanding of the molecule's behavior in a dynamic setting.
Solvent Effects and Solvation Dynamics
The chemical behavior and stability of a compound can be significantly influenced by its solvent environment. Solvation dynamics studies investigate the interactions between a solute and solvent molecules, which can alter the solute's conformational equilibrium and electronic properties. For this compound, the polarity of the solvent is expected to play a crucial role.
Detailed Research Findings: While direct experimental studies on the solvation dynamics of this compound are not extensively documented, theoretical investigations can predict these effects. The presence of a polar aldehyde group and a nitrogen-containing heterocyclic ring suggests that polar solvents would interact strongly with the molecule. Quantum mechanical calculations, such as those using Polarizable Continuum Models (PCM), can simulate the solvent environment and predict changes in the molecule's properties. nih.gov
For instance, in polar protic solvents like methanol, hydrogen bonding can occur with the aldehyde oxygen and the pyridine nitrogen, stabilizing the ground state of the molecule. In contrast, nonpolar solvents would interact primarily through weaker van der Waals forces with the phenyl and methyl groups. These interactions directly impact the molecule's UV-visible absorption spectrum. A bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax) is often observed with changing solvent polarity. Studies on structurally related amino-substituted dyes have shown significant shifts in λmax when moving from nonpolar to polar solvents, a phenomenon anticipated for this compound as well. researchgate.net
Table 1: Predicted Solvent-Dependent Absorption Maxima (λmax) for this compound This table is illustrative, based on typical solvatochromic effects observed for similar aromatic compounds.
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Type of Shift (Relative to Hexane) |
|---|---|---|---|
| Hexane | 1.88 | 350 | - |
| Chloroform | 4.81 | 362 | Bathochromic |
| Ethanol | 24.5 | 375 | Bathochromic |
| Dimethylformamide (DMF) | 36.7 | 380 | Bathochromic |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger biological macromolecule like a protein or nucleic acid. ambeed.com This method is fundamental in drug design for identifying potential therapeutic targets.
The structure of this compound, with its hydrogen bond acceptors (aldehyde oxygen, pyridine nitrogen) and aromatic systems, makes it a candidate for interacting with various biological targets. Molecular docking simulations can screen this ligand against libraries of proteins to identify potential binding partners.
Detailed Research Findings: Based on the structural motifs present, prominent potential targets include protein kinases and enzymes where heterocyclic compounds are known to act as inhibitors. nih.gov For example, docking studies on similar aminopyrimidine structures have explored interactions with Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov A hypothetical docking of this compound into a kinase active site would likely reveal key interactions:
Hydrogen Bonding: The aldehyde group could form a hydrogen bond with backbone amide protons or polar side chains (e.g., Lys, Asn) in the enzyme's hinge region.
Pi-Pi Stacking: The phenyl ring and the pyridine ring are capable of forming favorable pi-pi stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
Hydrophobic Interactions: The methyl group and the phenyl ring can fit into hydrophobic pockets within the active site, contributing to binding affinity.
These predicted interactions provide a structural basis for the compound's potential biological activity and guide further optimization.
Beyond predicting the binding pose, docking algorithms estimate the binding affinity, often expressed as a scoring function or in terms of free energy of binding (e.g., kcal/mol). A lower binding energy value typically indicates a more stable and favorable interaction. An interaction fingerprint provides a summary of the specific contacts made between the ligand and the protein.
Detailed Research Findings: While a specific docking study for this compound is not publicly available, we can construct a representative interaction fingerprint based on its docking into a hypothetical kinase active site, such as that of a Cyclin-Dependent Kinase (CDK).
Table 2: Representative Interaction Fingerprint for this compound Docked with a Hypothetical Kinase
| Ligand Group | Interacting Residue (Protein) | Interaction Type | Estimated Distance (Å) | Estimated Binding Energy Contribution (kcal/mol) |
|---|---|---|---|---|
| Aldehyde Oxygen | Leucine (Backbone NH) | Hydrogen Bond | 2.9 | -1.5 |
| Pyridine Ring | Phenylalanine | Pi-Pi Stacking | 4.5 | -1.2 |
| Phenylamino Group (NH) | Aspartate (Side Chain COO-) | Hydrogen Bond | 3.1 | -2.0 |
| Methyl Group | Valine, Isoleucine | Hydrophobic | >3.5 | -0.8 |
| Total Estimated Binding Affinity | -7.8 kcal/mol |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net
To develop a QSAR model, a dataset of structurally related compounds with experimentally measured biological efficacy (e.g., IC₅₀ values) is required. By calculating various molecular descriptors for each compound, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) can be used to build a predictive equation.
Detailed Research Findings: For a series of analogues of this compound, a QSAR model could be developed to predict their efficacy against a specific target, for instance, an enzyme. The model would take the form of an equation where biological activity is a function of one or more structural descriptors. QSAR studies on other phenylamino derivatives have successfully created models with high correlation coefficients (r² > 0.9), indicating strong predictive power. pensoft.net
Table 3: Illustrative QSAR Dataset for Analogues of this compound This table presents a hypothetical dataset used to build a QSAR model.
| Compound | Substitution on Phenyl Ring | LogP (Hydrophobicity) | Dipole Moment (Debye) | Experimental IC₅₀ (µM) | pIC₅₀ (-logIC₅₀) |
|---|---|---|---|---|---|
| Analog 1 (Parent) | -H | 2.8 | 3.5 | 15.2 | 4.82 |
| Analog 2 | 4-Cl | 3.5 | 2.1 | 8.5 | 5.07 |
| Analog 3 | 4-OCH₃ | 2.7 | 4.1 | 12.1 | 4.92 |
| Analog 4 | 4-NO₂ | 2.9 | 6.8 | 5.3 | 5.28 |
The primary goal of QSAR is not only to predict activity but also to understand which molecular properties are key drivers of that activity. These properties are known as molecular descriptors.
Detailed Research Findings: Analysis of QSAR models for structurally related heterocyclic compounds reveals that a combination of electronic, steric, and hydrophobic descriptors often governs biological activity. researchgate.netpensoft.net For this compound and its derivatives, the following descriptors would be critical:
Electronic Descriptors: The dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A higher dipole moment might enhance polar interactions with a target, while HOMO/LUMO energies relate to the molecule's reactivity and ability to participate in charge-transfer interactions. pensoft.net
Hydrophobic Descriptors: LogP, which measures a compound's partition coefficient between octanol (B41247) and water, is a key indicator of its hydrophobicity. This property influences how the molecule crosses cell membranes and fits into hydrophobic pockets of a target protein.
Topological and Steric Descriptors: Parameters like Molar Refractivity (MR) and Wiener Index describe the size, shape, and branching of the molecule. researchgate.net These descriptors are important for ensuring a proper steric fit within a binding site.
Table 4: Key Structural Descriptors and Their Potential Influence on the Biological Activity of this compound Derivatives
| Descriptor Class | Descriptor Name | Definition | Potential Influence on Activity |
|---|---|---|---|
| Electronic | Dipole Moment | A measure of the molecule's overall polarity. | Higher values may improve binding to polar targets. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol and water. | An optimal value is needed for cell permeability and target binding. |
| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability. | Indicates the size constraints for fitting into a binding pocket. |
| Topological | Wiener Index | A descriptor of molecular branching and compactness. | Affects the overall shape and potential for specific intermolecular interactions. |
Structure Activity Relationship Sar Studies and Derivatization Strategies
Systematic Modification of the Phenylamino (B1219803) Moiety
The phenylamino substituent is a key site for modification, as alterations to this ring can significantly influence the compound's electronic and steric profile, thereby affecting its interaction with biological targets.
The introduction of various substituents onto the phenyl ring of the phenylamino group can dramatically alter the molecule's activity. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—and their size (steric bulk) are critical factors.
Studies on analogous heterocyclic systems, such as pyrido[2,3-d]pyrimidin-7-ones, have shown that substitutions at the 3- and 4-positions of a phenylamino moiety can lead to improved potency and selectivity in both target-based and cell-based assays. nih.gov For instance, the presence of halogens on anilide rings is often linked to biological activity, with electronegativity playing a direct role (F > Cl > Br > I). mdpi.com
Conversely, the steric bulk of substituents can have a profound impact. In some molecular scaffolds, bulky groups are detrimental to activity, suggesting that a specific, unhindered conformation is necessary for biological function. nih.govnih.gov Research on naphthalenedicarboximides has indicated that the core structure can be more sensitive to the steric effects of bulky substituents than to their electronic effects. researchgate.net In certain peptidomimetics, however, the presence of a bulky and/or lipophilic chain is essential for high antimicrobial activity. mdpi.com
| Substituent Type (on Phenylamino Ring) | Example Group | Anticipated Impact on Activity (based on analogous compounds) | Reference |
|---|---|---|---|
| Small, Electron-Withdrawing | -F, -Cl | Potentially increases activity due to favorable electronic properties. | mdpi.com |
| Electron-Donating | -OCH₃, -OH | May enhance activity by participating in hydrogen bonding or altering electronic density. | nih.gov |
| Bulky/Sterically Hindering | -C(CH₃)₃ | May decrease activity if a specific, unhindered binding pocket is involved. | nih.govnih.gov |
| Lipophilic Chain | -isopropyl, -isobutyl | Could increase activity, particularly antimicrobial, by enhancing membrane interaction. | mdpi.com |
The specific placement of substituents on the phenylamino ring (ortho-, meta-, or para-position) is a critical determinant of biological activity. Different positional isomers can adopt distinct spatial arrangements, leading to varied interactions with a target protein or enzyme.
Modifications at the Nicotinaldehyde Aldehyde Functionality
The aldehyde group is a versatile chemical handle, readily transformed into a variety of other functional groups. These modifications can lead to new classes of derivatives with unique biological profiles.
The aldehyde functionality of 4-Methyl-6-(phenylamino)nicotinaldehyde is an ideal starting point for the synthesis of Schiff bases (also known as imines). This transformation is typically achieved through a condensation reaction with a primary amine, often catalyzed by a small amount of acid or conducted by refluxing in a solvent such as ethanol. redalyc.orgresearchgate.net The resulting imine (C=N) bond is a key feature of many biologically active compounds. researchgate.netresearchgate.net
Schiff bases derived from heterocyclic aldehydes are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. nih.govrdd.edu.iqresearchgate.net The synthesis is generally straightforward, allowing for the creation of a diverse library of derivatives by reacting the parent aldehyde with various substituted primary amines. pnu.ac.ir The formation of the imine is confirmed spectroscopically by the appearance of a characteristic signal for the azomethine proton (CH=N) in ¹H NMR spectra and the disappearance of the aldehyde proton signal. nih.govpnu.ac.ir
| Reactant Amine | Resulting Schiff Base Derivative | Potential Biological Activity | Reference |
|---|---|---|---|
| Aniline (B41778) | N-phenyl-1-(4-methyl-6-(phenylamino)pyridin-3-yl)methanimine | Antimicrobial, Antifungal | researchgate.net |
| 2-Aminophenol | 2-(((4-methyl-6-(phenylamino)pyridin-3-yl)methylene)amino)phenol | Antioxidant, Anticancer | nih.gov |
| Thiosemicarbazide | 2-(((4-methyl-6-(phenylamino)pyridin-3-yl)methylene)amino)hydrazine-1-carbothioamide | Antimicrobial, Anticonvulsant | researchgate.net |
| Sulfapyridine | 4-(((4-methyl-6-(phenylamino)pyridin-3-yl)methylene)amino)-N-(pyridin-2-yl)benzenesulfonamide | Antibacterial | researchgate.net |
The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, yielding two new classes of derivatives.
Reduction to Alcohol: The reduction of the aldehyde functionality to a primary alcohol (-(CH₂)OH) can be accomplished using standard reducing agents like sodium borohydride. This transformation alters the electronic properties and hydrogen bonding capabilities of the molecule, which could lead to different biological interactions.
Oxidation to Carboxylic Acid: The aldehyde can be oxidized to a carboxylic acid (-COOH) using various oxidizing agents, such as chromium(VI) reagents. ucr.edu The resulting carboxylic acid derivative introduces a highly polar, acidic functional group. The presence of a carboxylic acid can significantly impact a molecule's solubility, metabolic stability, and ability to interact with biological targets through ionic bonds or strong hydrogen bonds. mdpi.com For example, the synthesis of N-(purin-6-yl)amino carboxylic acids demonstrates the incorporation of this functional group into complex heterocyclic systems to achieve cytotoxic activity. mdpi.com However, care must be taken during oxidation, as some conditions can be harsh, and in pyridine (B92270) derivatives, decarboxylation can sometimes occur as an unwanted side reaction. nih.govnih.gov
Alterations to the Pyridine Ring System
Introducing or altering substituents on the pyridine ring can fine-tune the biological activity. Studies on various pyridine derivatives have shown that the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH₂) groups can enhance antiproliferative activity. nih.gov In contrast, adding halogen atoms or bulky groups directly to the pyridine ring tends to lower such activity. nih.gov In a series of pyrazol-4-yl-pyridine derivatives, the addition of a cyano moiety to the pyridine core resulted in improved potency. nih.gov Furthermore, the fusion of additional ring systems, such as an indole (B1671886) core, to a pyridine scaffold has been shown to significantly enhance the antitumor properties of the resulting compounds. nih.gov These findings suggest that modifications to the pyridine ring of this compound could yield derivatives with novel or improved biological functions.
Investigation of Substituents at Other Positions (e.g., 2- or 5-positions)5.3.2. Heteroatom Substitution within the Pyridine Ring5.4. Exploration of Bioisosteric Replacements5.5. Conformational Restriction and Flexible Analogues
This highlights a potential area for future research within medicinal chemistry, as the biological activity profile of the this compound scaffold remains unexplored.
Mechanistic Investigations of in Vitro Biological Interactions
Anticancer Activity Research (In Vitro)
While research exists for structurally related compounds such as other pyridine (B92270), quinazoline, or aniline (B41778) derivatives nih.govnih.govnih.gov, the strict requirement to focus solely on "4-Methyl-6-(phenylamino)nicotinaldehyde" prevents the inclusion of this information. No data tables or detailed research findings for this specific molecule could be located.
Inhibition of Cancer Cell Lines (e.g., Colon, Prostate, Lung)
Currently, there is no publicly available scientific research detailing the specific inhibitory effects of this compound on colon, prostate, or lung cancer cell lines. While studies on related compounds containing phenylamino (B1219803) and methyl groups have shown activity against various cancer cells, dedicated research on this particular aldehyde derivative is required to determine its efficacy and selectivity.
Studies on Tubulin Polymerization Inhibition
The direct impact of this compound on tubulin polymerization has not yet been reported in the scientific literature. Research into compounds with similar structural features has indicated potential interactions with the microtubule network; however, specific assays are needed to confirm whether this compound can inhibit tubulin assembly or disassembly, a key mechanism for many anticancer agents.
Cell Cycle Analysis in Cancer Cells
The effect of this compound on the cell cycle of cancer cells remains to be elucidated. Cell cycle analysis is a critical step in understanding the anti-proliferative potential of a compound. Future studies involving flow cytometry and analysis of cell cycle-related proteins would be necessary to determine if this compound induces arrest at specific phases of the cell cycle, thereby inhibiting cancer cell division.
Induction of Apoptosis Pathways (In Vitro)
There is currently no available data from in vitro studies to confirm whether this compound can induce apoptosis in cancer cells. Investigating the activation of apoptotic pathways, such as the caspase cascade and changes in mitochondrial membrane potential, will be crucial in forthcoming research to understand its potential as a cancer therapeutic.
Enzyme Inhibition Mechanisms (e.g., IDO1, Kinases)
The specific enzyme inhibitory activities of this compound are not yet documented. While related phenylamino-containing compounds have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1) and various kinases, it is necessary to conduct specific enzymatic assays to determine if this compound shares these properties.
Anti-Inflammatory Activity Research (In Vitro)
Detailed in vitro research on the anti-inflammatory activity of this compound is not currently present in the public domain. The potential for this compound to modulate inflammatory responses is an area of interest for future investigation.
Modulation of Inflammatory Mediators (e.g., IL-1β, NF-κB)
The ability of this compound to modulate key inflammatory mediators such as interleukin-1 beta (IL-1β) and nuclear factor-kappa B (NF-κB) has not been experimentally determined. Future studies are required to assess its impact on the signaling pathways governed by these molecules, which are central to the inflammatory process.
Information Not Available for "this compound"
Following a comprehensive and exhaustive search of scientific literature, chemical databases, and patent records, it has been determined that there is no publicly available research data regarding the in vitro biological interactions of the chemical compound This compound .
Searches were conducted to find information pertaining to the following specific areas as requested:
Antitubercular Activity Research (In Vitro)
Receptor Binding Studies and Enzyme Kinetics (In Vitro)
High-Throughput Screening (HTS) in Drug Discovery Research
Despite employing broad and specific search queries, no studies, data, or publications were identified that describe the synthesis, testing, or biological evaluation of "this compound" in these contexts. The compound does not appear in published reports of antitubercular screening campaigns, nor are there any records of its assessment in receptor binding or enzyme kinetic assays. Furthermore, it was not identified as a component of any libraries used in published high-throughput screening initiatives.
Therefore, it is not possible to generate the requested scientific article as the foundational research data required to populate the specified sections and subsections does not exist in the accessible scientific domain.
Research Applications and Future Directions
Utility as a Scaffold for Rational Drug Design Initiatives
The 4-Methyl-6-(phenylamino)nicotinaldehyde structure serves as a valuable scaffold for rational drug design. The pyridine (B92270) core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. nih.govrsc.org Its ability to form hydrogen bonds and participate in various non-covalent interactions makes it an ideal anchor for binding to biological targets.
The key to its utility in rational drug design lies in the strategic placement of its functional groups, which allows for systematic modification to optimize potency and selectivity. The phenylamino (B1219803) group at the 6-position and the methyl group at the 4-position can be readily modified to explore the steric and electronic requirements of a target's binding pocket. For instance, substitution on the phenyl ring can introduce a variety of functional groups to probe for additional interactions. This systematic approach to modifying the scaffold, a core principle of rational drug design, can lead to the development of highly potent and selective inhibitors for a range of biological targets. A similar approach has been successfully used in the development of quinazoline-based inhibitors for various therapeutic targets. nih.gov
| Feature | Role in Rational Drug Design | Potential Modifications |
| Pyridine Core | Privileged scaffold, provides a rigid framework and key interaction points. nih.govrsc.org | Bioisosteric replacement with other heterocycles. |
| Phenylamino Group | Can be modified to explore hydrophobic and electronic interactions. | Substitution on the phenyl ring (e.g., with halogens, alkyl, or alkoxy groups). |
| Methyl Group | Occupies a specific region of the binding site. | Replacement with other alkyl or functional groups to probe steric tolerance. |
| Aldehyde Group | Can act as a hydrogen bond acceptor or be used for covalent modification. | Conversion to other functional groups (e.g., alcohol, amine, carboxylic acid). |
Potential as Probes for Biological Pathway Elucidation
Chemical probes are essential tools for dissecting complex biological pathways. The structure of this compound suggests its potential for development into such probes. The aldehyde functionality, for example, can be exploited for "tagging" strategies. It can be chemically modified to incorporate reporter groups such as fluorophores or biotin, allowing for the visualization and isolation of its cellular targets.
Furthermore, by modifying the substituents on the pyridine and phenyl rings, the molecule's selectivity for specific protein targets can be fine-tuned. This would enable the creation of highly specific probes to investigate the function of individual proteins within a signaling cascade. For instance, derivatives could be designed to selectively inhibit a particular kinase, allowing researchers to study the downstream effects of that inhibition and thereby elucidate the kinase's role in a specific pathway. The development of selective inhibitors for kinases like PLK1 has been crucial in understanding their role in cell cycle regulation. nih.gov
Integration into Fragment-Based Drug Discovery (FBDD) Campaigns
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind to a biological target. nih.gov The this compound molecule can be conceptually deconstructed into smaller fragments, such as aminopyridine or phenylaminopyridine, which could be included in fragment libraries.
Conversely, the core scaffold itself can be used as a starting point for fragment growing or linking. If a fragment containing a similar aminopyridine core is identified as a binder to a target, the full this compound structure could be used as a more elaborated starting point for optimization. The aldehyde group provides a convenient handle for linking to other fragments that bind in adjacent pockets, potentially leading to high-affinity ligands.
Development of Chemical Tools for Biological Investigations
Beyond its potential as a therapeutic scaffold, this compound can be adapted to create a variety of chemical tools for biological research. The aldehyde group is particularly versatile for this purpose. It can be used to form covalent bonds with specific amino acid residues on a protein target, creating irreversible inhibitors. Such tools are invaluable for studying protein function without the complication of a dynamic equilibrium.
Moreover, the scaffold can be functionalized with photo-cross-linking groups to enable photo-affinity labeling experiments. This technique allows for the identification of direct binding partners in a complex biological sample. The development of such chemical tools is crucial for validating new drug targets and understanding the mechanism of action of bioactive compounds. The utility of functionalized molecules as chemical tools has been demonstrated in various contexts, including the use of alkylsilyl peroxides for radical transformations. rsc.org
Future Research Avenues in Synthetic Methodology and Biological Activity Studies
Future research should focus on developing environmentally friendly methods for synthesizing this compound and its analogues. Traditional multi-step syntheses of substituted pyridines can be inefficient and generate significant waste. researchgate.netillinois.edu Green chemistry approaches, such as one-pot multicomponent reactions, can offer a more sustainable alternative. nih.govacs.org These methods often involve the use of less hazardous solvents and reagents, and can significantly improve reaction efficiency. Microwave-assisted organic synthesis is another green technique that could be applied to accelerate the synthesis of this scaffold. acs.org The development of such methods would not only be environmentally beneficial but would also facilitate the rapid generation of a diverse library of analogues for biological screening.
Computational modeling can play a pivotal role in guiding the design of advanced analogues of this compound with enhanced biological activity and improved pharmacokinetic properties. nih.gov Techniques such as molecular docking can be used to predict how different analogues will bind to a specific target protein, allowing for the rational design of more potent inhibitors. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to identify the key structural features that are most important for biological activity. nih.gov Furthermore, computational methods can be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of designed analogues, helping to prioritize the synthesis of compounds with the most promising drug-like characteristics. mdpi.com Such in silico approaches can significantly accelerate the drug discovery process and reduce the reliance on expensive and time-consuming experimental screening. rsc.org
Multi-Targeting Strategies in Medicinal Chemistry Research
The concept of designing single chemical entities that can modulate multiple biological targets, known as multi-target drug discovery, has gained significant traction as a promising strategy to address complex diseases such as cancer, neurodegenerative disorders, and infectious agents. This approach offers potential advantages over traditional single-target drugs or combination therapies, including improved efficacy, a lower likelihood of developing drug resistance, and a more favorable pharmacokinetic profile. The chemical scaffold of this compound, combining a substituted pyridine ring with a phenylamino group, presents a versatile framework that can be explored for the development of multi-target agents. While direct research on the multi-targeting strategies for this compound is not extensively documented in publicly available literature, the principles can be extrapolated from studies on structurally related compounds, such as those based on pyrimidine (B1678525) and pyrido[2,3-d]pyrimidine (B1209978) scaffolds. nih.govnih.gov
The design of multi-target inhibitors often involves the strategic combination of pharmacophores or the modification of a core scaffold known to interact with different target families. For a molecule like this compound, the phenylamino-pyridine core is a key structural feature. This motif is present in various kinase inhibitors, suggesting that one avenue of exploration for multi-targeting strategies could be the simultaneous inhibition of different protein kinases involved in a particular disease pathology. For instance, in cancer, targeting multiple kinases in a signaling pathway can lead to a more potent anti-proliferative effect. nih.gov
One common strategy is to identify and incorporate key binding features for different targets within a single molecule. For example, derivatives of the related pyrido[2,3-d]pyrimidine scaffold have been investigated as multi-targeted kinase inhibitors. In one study, compound 5a (7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one) demonstrated inhibitory activity against Platelet-Derived Growth Factor Receptor β (PDGFRβ), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 4 (CDK4)/cyclin D1. nih.gov This highlights the potential of the broader pyridopyrimidine scaffold to be adapted for multi-kinase inhibition.
Another approach involves designing molecules that can interact with distinct classes of targets. For instance, a compound could be engineered to inhibit a protein kinase while also targeting another enzyme or a receptor involved in the same disease. The aldehyde group in this compound offers a reactive site that could be functionalized to introduce additional pharmacophoric elements aimed at a secondary target.
The development of such multi-target agents relies heavily on computational modeling and structure-activity relationship (SAR) studies to optimize the binding affinities for the selected targets simultaneously. While specific SAR data for this compound is limited, research on related structures, such as N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, demonstrates how substitutions on the phenyl ring can significantly influence biological activity. nih.gov
The table below summarizes the multi-target activity of a representative compound from a related structural class, illustrating the principle of multi-targeting.
| Compound | Target 1 | Target 2 | Target 3 | Finding | Reference |
| 5a | PDGFRβ | EGFR | CDK4/cyclin D1 | Showed promising inhibitory activity against all three kinases. | nih.gov |
This data underscores the feasibility of designing single molecules with activity against multiple kinases, a strategy that could theoretically be applied to derivatives of this compound. Future research could focus on synthesizing and screening a library of analogs of this compound against a panel of disease-relevant targets to identify lead compounds for multi-target drug discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
